molecular formula C19H19FN4O B11194325 [4-(2-Fluorophenyl)piperazin-1-yl](7-methylimidazo[1,2-a]pyridin-2-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](7-methylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B11194325
M. Wt: 338.4 g/mol
InChI Key: OFZXXVNTZSDHSF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an imidazo[1,2-a]pyridine moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 7-methylimidazo[1,2-a]pyridine core, followed by the introduction of the piperazine ring and subsequent fluorophenyl substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Fluorophenyl)piperazin-1-ylmethanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structure suggests possible applications in the modulation of neurotransmitter systems, making it a candidate for research in neuropharmacology.

Medicine

In medicine, 4-(2-Fluorophenyl)piperazin-1-ylmethanone is explored for its therapeutic potential. Preliminary studies may focus on its efficacy in treating neurological disorders or as an anti-inflammatory agent.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group may facilitate binding to receptors or enzymes, modulating their activity. The imidazo[1,2-a]pyridine moiety can interact with nucleic acids or proteins, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(2-Bromophenyl)piperazin-1-ylmethanone
  • 4-(2-Methylphenyl)piperazin-1-ylmethanone

Uniqueness

The presence of the fluorophenyl group in 4-(2-Fluorophenyl)piperazin-1-ylmethanone imparts unique electronic properties, influencing its reactivity and binding affinity. This makes it distinct from its chlorinated, brominated, or methylated analogs, potentially offering different pharmacological profiles and applications.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C19H19FN4O/c1-14-6-7-24-13-16(21-18(24)12-14)19(25)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12-13H,8-11H2,1H3

InChI Key

OFZXXVNTZSDHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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